A Technical Guide to 3-Cyclopropyl-6-fluoro-1H-indazole: Properties, Synthesis, and Applications
A Technical Guide to 3-Cyclopropyl-6-fluoro-1H-indazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cyclopropyl-6-fluoro-1H-indazole. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position and a fluorine atom at the 6-position imparts unique physicochemical and pharmacological properties, making this molecule a compound of significant interest for researchers in drug discovery and development. This document delves into its spectroscopic signature, outlines a plausible synthetic pathway with detailed protocols, explores its chemical reactivity, and discusses its relevance as a building block for novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a vital pharmacophore in drug discovery.[1][3] Its rigid structure and ability to participate in hydrogen bonding—acting as both a donor (N-H) and acceptor (pyridine-like nitrogen)—allow it to effectively mimic other key motifs like indole or phenol while often conferring improved metabolic stability.[2] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the 1H-indazole core, underscoring its clinical importance.[2][4]
The specific substitution pattern of 3-Cyclopropyl-6-fluoro-1H-indazole is designed to optimize drug-like properties:
-
3-Cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate lipophilicity.[5] Its unique conformational rigidity and electronic character can lead to favorable interactions within protein binding pockets.
-
6-Fluoro Substituent: Fluorine substitution is a powerful tool for modulating a molecule's physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing pharmacokinetic profiles.
This guide serves as a technical resource for scientists, providing foundational knowledge to facilitate the exploration and utilization of this promising chemical entity.
Physicochemical and Spectroscopic Properties
Physicochemical Data
A summary of the key physicochemical properties for 3-Cyclopropyl-6-fluoro-1H-indazole is presented below. While experimental data for this specific molecule is not widely published, reliable predictions can be made using computational models and comparison with analogous structures.
| Property | Value | Source |
| IUPAC Name | 3-cyclopropyl-6-fluoro-1H-indazole | --- |
| Molecular Formula | C₁₀H₉FN₂ | --- |
| Molecular Weight | 176.19 g/mol | --- |
| CAS Number | 1146395-70-1 | [6] |
| Predicted LogP | 2.4 - 2.8 | Analog Data[7] |
| Predicted pKa (Acidic) | ~13.5 (N-H) | Analog Data[3] |
| Predicted pKa (Basic) | ~1.3 (N2) | Analog Data[3] |
| Appearance | Expected to be a solid at room temp. | Analog Data[8] |
Spectroscopic Analysis
Detailed spectroscopic characterization is essential for confirming the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, N-H, and cyclopropyl protons. The aromatic protons will appear as multiplets in the δ 7.0-7.8 ppm range, with coupling patterns influenced by the fluorine atom. The indazole N-H proton typically appears as a broad singlet at δ 10-13 ppm.[9] The cyclopropyl methine proton will be a multiplet further downfield (δ ~2.0 ppm) than the methylene protons (δ ~1.0-1.2 ppm).
-
¹³C NMR: The carbon spectrum will show ten distinct signals. The aromatic carbons will resonate in the δ 100-165 ppm range, with the carbon directly attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyclopropyl carbons will appear upfield, typically between δ 5-15 ppm.[10]
-
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing clear confirmation of the single fluorine substituent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M+H]⁺ at m/z 177.0822.
Synthesis and Mechanistic Considerations
While multiple strategies exist for synthesizing the indazole core, a common and effective approach involves the cyclization of appropriately substituted hydrazones or the reaction of ortho-halo benzonitriles with hydrazine.[11][12]
Proposed Synthetic Route
A plausible and efficient synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole starts from 2-amino-4-fluorobenzonitrile. This route involves the conversion of the aniline to a hydrazine, followed by reaction with cyclopropanecarbonyl chloride and subsequent cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of (2-cyano-5-fluorophenyl)hydrazine
-
Diazotization: To a stirred solution of 2-amino-4-fluorobenzonitrile (1.0 eq) in 6M HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0°C. Add the cold diazonium salt solution to the SnCl₂ solution dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture with a concentrated NaOH solution until a pH > 10 is reached. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine intermediate.
Step 2: Synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole
-
Acylation: Dissolve the (2-cyano-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent like THF or dichloromethane. Cool the solution to 0°C and add triethylamine (1.5 eq). Add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Cyclization & Aromatization: The resulting acyl hydrazine can be cyclized under thermal conditions or by using a mild acid catalyst. Refluxing in a high-boiling solvent like xylenes or using a reagent like polyphosphoric acid (PPA) at elevated temperatures would facilitate the intramolecular cyclization and subsequent dehydration to form the indazole ring.
-
Purification: After completion (monitored by TLC), cool the reaction mixture. If PPA is used, quench by pouring onto ice and neutralizing. Extract the product with ethyl acetate. The crude product is then purified by column chromatography on silica gel to afford pure 3-Cyclopropyl-6-fluoro-1H-indazole.
Causality Note: The choice of a strong reducing agent like SnCl₂ is critical for the efficient conversion of the diazonium salt to the hydrazine. The final cyclization step is an intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon, a key ring-forming step in many indazole syntheses.
Workflow Visualization
Caption: Synthetic workflow for 3-Cyclopropyl-6-fluoro-1H-indazole.
Chemical Reactivity and Derivatization
The reactivity of 3-Cyclopropyl-6-fluoro-1H-indazole is primarily dictated by the N-H proton of the pyrazole ring and the aromatic benzene ring.
N-H Acidity and N-Alkylation
The N-H proton is weakly acidic (pKa ≈ 13.5) and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile.
-
N1 vs. N2 Selectivity: A significant challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution. Alkylation, arylation, or acylation reactions can occur at either the N1 or N2 position, often yielding a mixture of products.[13] The outcome is highly dependent on the nature of the electrophile, the solvent, the base, and any substituents on the indazole ring.[13] Direct alkylation typically leads to mixtures, requiring careful reaction optimization or chromatographic separation.[13]
Aromatic Ring Reactivity
The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents are:
-
6-Fluoro group: An ortho-, para-director, but deactivating.
-
Fused Pyrazole Ring: The overall effect can be complex, but it generally directs electrophiles to the 5- and 7-positions.
-
Combined Effect: Electrophilic attack is most likely to occur at the C5 or C7 positions, with the precise outcome depending on the reaction conditions and the steric bulk of the electrophile.
Further functionalization is also possible through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is introduced onto the aromatic ring.[12]
Reactivity Visualization
Caption: Key reactive sites on the 3-Cyclopropyl-6-fluoro-1H-indazole scaffold.
Applications in Drug Discovery
Role as a Privileged Scaffold
The indazole core is a well-established privileged scaffold, particularly for the development of protein kinase inhibitors.[2] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The indazole N-H can form a critical hydrogen bond with the "hinge" region of the kinase active site, a key interaction for potent inhibition.
Structure-Activity Relationship (SAR) Insights
-
3-Cyclopropyl Moiety: This group often occupies a hydrophobic pocket within the target protein. Its defined shape can enhance binding selectivity compared to more flexible alkyl chains. It can also serve as a vector to introduce further functionality or to orient the rest of the molecule for optimal binding.
-
6-Fluoro Group: The electron-withdrawing nature of fluorine can lower the pKa of the N-H proton, potentially strengthening the hydrogen bond with the kinase hinge. Furthermore, it can form favorable orthogonal dipole-dipole or halogen bond interactions with the protein backbone, enhancing affinity. Its role in blocking metabolic degradation is also a key advantage for developing viable drug candidates.[14]
The combination of these features makes 3-Cyclopropyl-6-fluoro-1H-indazole an attractive starting point or intermediate for synthesizing inhibitors of various kinases (e.g., VEGFR, ALK, MET) and other enzyme targets.[1][5]
Safety and Handling
As a laboratory chemical, 3-Cyclopropyl-6-fluoro-1H-indazole should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be available, general precautions for similar heterocyclic compounds should be followed.
Hazard Identification
-
Toxicity: Similar aromatic amines and heterocyclic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[15]
-
Irritation: May cause skin, eye, and respiratory irritation.[15][16]
-
Environmental: May be harmful to aquatic life.[15]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Cyclopropyl-6-fluoro-1H-indazole is a strategically designed molecule that combines the proven utility of the indazole scaffold with the beneficial properties of cyclopropyl and fluoro substituents. Its chemical characteristics make it a versatile building block for creating complex molecular architectures. With significant potential in the development of kinase inhibitors and other targeted therapies, this compound represents a valuable asset for medicinal chemists and researchers dedicated to advancing novel therapeutics. A thorough understanding of its synthesis, reactivity, and properties is crucial for unlocking its full potential in drug discovery programs.
References
- Vertex AI Search. (n.d.).
- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 15, 2026, from [Link].
-
EPA. (n.d.). 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. Retrieved February 15, 2026, from [Link].
- Future Med Chem. (2025, November 27).
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved February 15, 2026, from [Link].
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Mohamed Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346-358.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved February 15, 2026.
-
PubMed. (2014, January 15). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved February 15, 2026, from [Link].
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved February 15, 2026, from [Link].
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 15, 2026, from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. rsc.org [rsc.org]
- 9. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. chemimpex.com [chemimpex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
